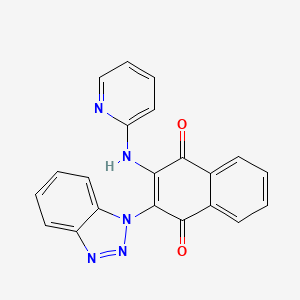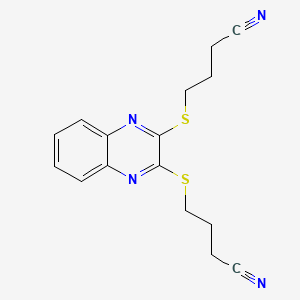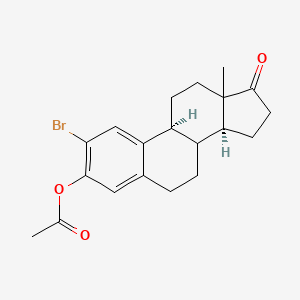
2-(1H-benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is a complex organic compound that features a benzotriazole moiety, a pyridylamino group, and a naphthoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Pyridylamino Group: This step may involve the reaction of 2-chloropyridine with an amine to form the pyridylamino group.
Formation of the Naphthoquinone Core: This can be synthesized through oxidation reactions of naphthalene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The naphthoquinone core can undergo oxidation reactions, potentially forming various quinone derivatives.
Reduction: Reduction of the naphthoquinone core can lead to hydroquinone derivatives.
Substitution: The benzotriazole and pyridylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield various quinone derivatives, while reduction could produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with benzotriazole and naphthoquinone structures are often studied as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of advanced materials, such as polymers and dyes.
Biology and Medicine
Antimicrobial Agents: Some derivatives of benzotriazole and naphthoquinone have shown potential as antimicrobial agents.
Anticancer Agents: Research has indicated that certain naphthoquinone derivatives may have anticancer properties.
Industry
Corrosion Inhibitors: Benzotriazole derivatives are commonly used as corrosion inhibitors in various industrial applications.
Dyes and Pigments: Naphthoquinone derivatives are used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action for 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE would depend on its specific application. For example:
Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential enzymes.
Anticancer Action: It could induce apoptosis in cancer cells by generating reactive oxygen species or inhibiting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)-1,4-naphthoquinone
- 3-(2-Pyridylamino)-1,4-naphthoquinone
Uniqueness
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(2-PYRIDYLAMINO)NAPHTHOQUINONE is unique due to the combination of its benzotriazole, pyridylamino, and naphthoquinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C21H13N5O2 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-(benzotriazol-1-yl)-3-(pyridin-2-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H13N5O2/c27-20-13-7-1-2-8-14(13)21(28)19(18(20)23-17-11-5-6-12-22-17)26-16-10-4-3-9-15(16)24-25-26/h1-12H,(H,22,23) |
InChI-Schlüssel |
VNYJAHQXYXJVNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11072129.png)
![N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]tryptophan](/img/structure/B11072132.png)
![N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11072145.png)
![N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11072148.png)
![3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11072150.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11072154.png)

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11072163.png)

![4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B11072179.png)
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11072186.png)
![1-({4-Methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)-4-phenyl-2-pyrrolidinone](/img/structure/B11072189.png)

![Benzyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11072203.png)
